2-Hydroxy-3-methylpiperazine, also known as 3-methylpiperazin-2-ol, is a heterocyclic organic compound characterized by a piperazine ring with a hydroxyl group and a methyl group. This compound is notable for its structural features, which contribute to its diverse chemical properties and applications in various scientific fields. The molecular formula for 2-hydroxy-3-methylpiperazine is , and its molecular weight is approximately 116.16 g/mol .
This compound falls under the category of piperazine derivatives, which are known for their biological activity and utility in medicinal chemistry. Piperazines are commonly used as building blocks in drug discovery due to their ability to interact with biological targets, such as receptors and enzymes .
The synthesis of 2-hydroxy-3-methylpiperazine can be achieved through several methods:
In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. The specific conditions may vary widely among manufacturers, often involving proprietary techniques that enhance production efficiency.
The structure of 2-hydroxy-3-methylpiperazine consists of a six-membered piperazine ring with the following key features:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₂N₂O |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | 3-methylpiperazin-2-ol |
| InChI | InChI=1S/C5H12N2O/c1-4-5(8)7-3-2-6-4/h4-8H,2-3H2,1H3 |
| InChI Key | FNGAUJNKLWWAQP-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(NCCN1)O |
2-Hydroxy-3-methylpiperazine can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly affects the outcome and selectivity of these reactions. For example:
The mechanism of action for 2-hydroxy-3-methylpiperazine involves its interaction with specific molecular targets within biological systems. The hydroxyl group enhances its binding affinity to enzymes and receptors, modulating various biochemical pathways. This interaction is pivotal for its role in pharmacological applications .
The physical properties of 2-hydroxy-3-methylpiperazine include:
Key chemical properties include:
These properties make it suitable for various applications in chemical synthesis and biological research .
2-Hydroxy-3-methylpiperazine has a wide range of applications:
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0